Cas no 16485-05-5 (1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-)

1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)- structure
16485-05-5 structure
Productnaam:1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-
CAS-nummer:16485-05-5
MF:C18H21N3O
MW:295.378844022751
CID:208865
PubChem ID:167465

1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Ethanediamine,N1-2-benzoxazolyl-N2,N2-dimethyl-N1-(phenylmethyl)-
    • N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine
    • AC1L4ZZH
    • AC1Q4WEU
    • AR-1K9310
    • N-(1,3-benzoxazol-2-yl)-N-benzyl-N',N'-dimethylethane-1,2-diamine
    • N-Benzoxazol-2-yl-N-benzyl-N',N'-dimethyl-aethylendiamin
    • N-benzoxazol-2-yl-N-benzyl-N',N'-dimethyl-ethylenediamine
    • Oxadimedine
    • Oxadimedine [INN]
    • SureCN2110216
    • UNII-8K9WQD78R6
    • SR-01000945170-2
    • DTXSID60864680
    • N-(BENZOXAZOLYL)-N-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE
    • Z1416488985
    • 8K9WQD78R6
    • 16485-05-5
    • SR-01000945170-1
    • AKOS033323575
    • SR-01000945170
    • SCHEMBL2110216
    • CHEMBL2110998
    • Q27270668
    • N~1~-(1,3-Benzoxazol-2-yl)-N~1~-benzyl-N~2~,N~2~-dimethylethane-1,2-diamine
    • MLS006011540
    • SMR004703307
    • Inchi: InChI=1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3
    • InChI-sleutel: FBJHSTREJLPCAT-UHFFFAOYSA-N
    • LACHT: CN(CCN(C1=NC2=CC=CC=C2O1)CC1C=CC=CC=1)C

Berekende eigenschappen

  • Exacte massa: 295.16863
  • Monoisotopische massa: 295.168462302g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 6
  • Complexiteit: 330
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 32.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.158
  • Kookpunt: 424.7°Cat760mmHg
  • Vlampunt: 210.6°C
  • Brekindex: 1.631
  • PSA: 32.51

Artikelen aanbevelen

Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.